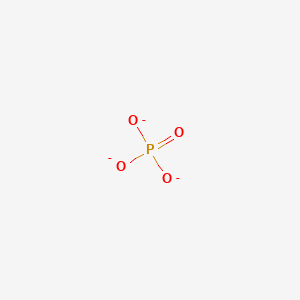
Phosphate
Cat. No. B084403
Key on ui cas rn:
14265-44-2
M. Wt: 94.971 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US05859290
Procedure details


Dipotassium cyanophosphonate (partially hydrated, 0.188 g, 1.03 mmol) was dissolved in water (5 ml) in a Fisher Porter bottle containing a magnetic stir bar, and glycine (0.0828 g, 1.10 mmol) was added. Palladium hydroxide 20% on carbon (0.089 g, Aldrich) was added along with HCl-dioxane, (0.25 ml, 4N, 1 mmol), and magnesium bromide (0.185 g, 1.00 mmol). After three pressure-release cycles with hydrogen, the bottle was pressurized to 25 psi with hydrogen and stirred overnight at 50° C. The pressure was then released, and the reaction mixture was filtered through Celite and washed with D2O. HPLC analysis (system for phosphate analysis) gave a 2.2% yield of N-phosphonomethylglycine.
Name
Dipotassium cyanophosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Name

Yield
2.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([P:3](=[O:6])([O-:5])[O-:4])#[N:2].[K+].[K+].N[CH2:10][C:11]([OH:13])=[O:12].Cl.O1CCOCC1.[Br-].[Mg+2].[Br-].[H][H]>O.[OH-].[Pd+2].[OH-]>[P:3]([O-:5])([O-:12])([O-:4])=[O:6].[P:3]([CH2:1][NH:2][CH2:10][C:11]([OH:13])=[O:12])([OH:5])([OH:4])=[O:6] |f:0.1.2,4.5,6.7.8,11.12.13|
|
Inputs


Step One
|
Name
|
Dipotassium cyanophosphonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)P([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.0828 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.185 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a magnetic stir bar
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with D2O
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)CNCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 2.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
